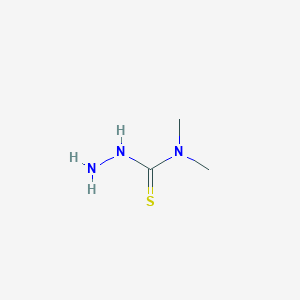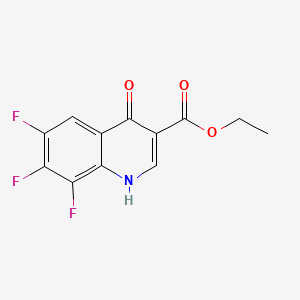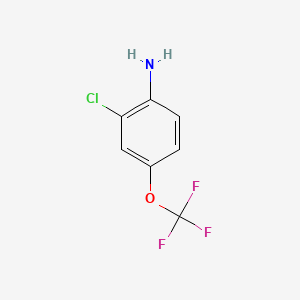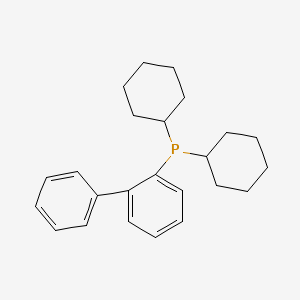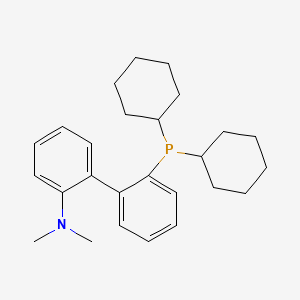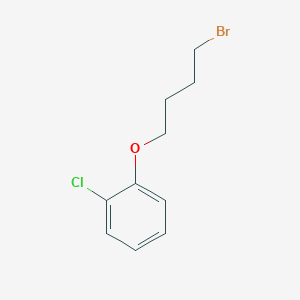
1-(4-Bromobutoxy)-2-chlorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of halogenated benzene derivatives typically involves halogenation reactions, substitution reactions, or coupling reactions. For example, the preparation of N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide involves an elimination reaction, reduction reaction, and bromination . Although the exact synthesis route for 1-(4-Bromobutoxy)-2-chlorobenzene is not provided, similar methodologies could potentially be applied.
Molecular Structure Analysis
The molecular structure of halogenated benzene derivatives can be determined using various spectroscopic methods. For instance, the crystal structure of p-bromochlorobenzene has been investigated, revealing the space group and molecular orientation within the crystal . Similarly, the structure of 2-bromo-4-cyano-4'-N,N-diethylaminoazobenzene has been determined from X-ray diffraction data, showing an essentially planar azobenzene skeleton . These studies suggest that the molecular structure of 1-(4-Bromobutoxy)-2-chlorobenzene could also be elucidated using such techniques.
Chemical Reactions Analysis
The reactivity of halogenated benzene derivatives can be explored through various chemical reactions. For example, dissociative electron attachment to bromo- and chloro-substituted benzenes has been studied, showing the formation of fragment anions and the temperature dependence of these processes . This indicates that 1-(4-Bromobutoxy)-2-chlorobenzene may also undergo similar dissociative processes under electron attachment.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzene derivatives can be quite diverse. The solubility of 1-(3-Bromopropoxy)-4-chlorobenzene in aqueous ethanol mixtures has been measured, showing an increase with temperature . This could suggest that the solubility of 1-(4-Bromobutoxy)-2-chlorobenzene might also be temperature-dependent. Additionally, vibrational spectroscopy and theoretical calculations can provide insights into the vibrational frequencies, molecular geometry, and electronic properties of such compounds .
科学的研究の応用
Solubility Studies
- The solubility of similar compounds, such as 1-(3-Bromopropoxy)-4-chlorobenzene, in aqueous ethanol mixtures has been extensively studied, providing crucial data for the purification process via crystallization. This research is essential for the manufacture of pharmaceuticals like omoconazole nitrate (Xinmin Jiang et al., 2013).
Synthesis of Chemical Intermediates
- Research into the synthesis of azobenzene compounds containing bromobutoxy groups and chiral carbons illustrates the role of similar bromo-chlorobenzene compounds in creating materials with potential applications in optical storage and molecular switches (L. Kun, 2012).
Bioactive Compounds Synthesis
- Compounds structurally similar to 1-(4-Bromobutoxy)-2-chlorobenzene have been utilized as intermediates in the synthesis of CCR5 antagonists, showcasing the potential of these compounds in medicinal chemistry for treating diseases such as HIV (Cheng De-ju, 2015).
Environmental and Photophysical Studies
- The dissociative electron attachment (DEA) studies on related chlorobenzene compounds provide insights into their environmental fate and reaction mechanisms, which is crucial for understanding the environmental impact of halogenated aromatic compounds (M. Mahmoodi-Darian et al., 2010).
Advanced Materials Preparation
- The synthesis of organoantimony compounds and their coordination compounds from reactions involving chlorobenzene demonstrates the application of these compounds in creating materials with potential electronic, catalytic, or optical properties (Sarbjit Rala, 2019).
Safety And Hazards
将来の方向性
While specific future directions for “1-(4-Bromobutoxy)-2-chlorobenzene” are not available, it’s worth noting that related compounds are being used in the synthesis of various pharmaceuticals . Therefore, it’s possible that “1-(4-Bromobutoxy)-2-chlorobenzene” could have potential applications in similar areas.
特性
IUPAC Name |
1-(4-bromobutoxy)-2-chlorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClO/c11-7-3-4-8-13-10-6-2-1-5-9(10)12/h1-2,5-6H,3-4,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWADTJNQWXWIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCBr)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370569 |
Source


|
| Record name | 1-(4-bromobutoxy)-2-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromobutoxy)-2-chlorobenzene | |
CAS RN |
23468-00-0 |
Source


|
| Record name | 1-(4-bromobutoxy)-2-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


